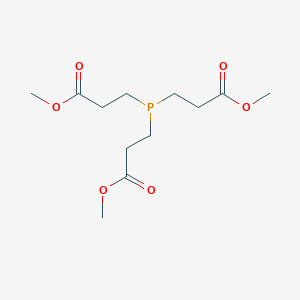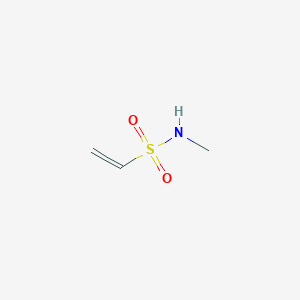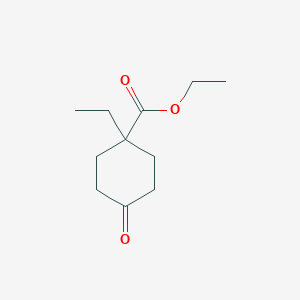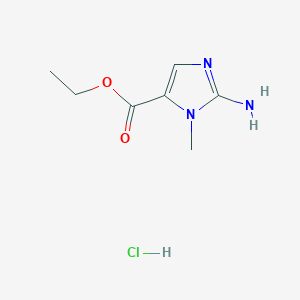
トリ(2-メトキシカルボニルエチル)ホスフィン
概要
説明
科学的研究の応用
Tri(2-methoxycarbonylethyl)phosphine is widely used in scientific research due to its unique properties and versatility. In biology and medicine, it is used in the study of metallodrug-protein interactions and cytotoxicity, particularly in the development of new platinum-based drugs for cancer treatment . Additionally, it is used in proteomics research applications .
準備方法
Tri(2-methoxycarbonylethyl)phosphine can be synthesized through the esterification of tris(2-carboxyethyl)phosphine in the presence of alcohols . This process involves the reaction of tris(2-carboxyethyl)phosphine with methanol under specific conditions to yield tri(2-methoxycarbonylethyl)phosphine. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
化学反応の分析
Tri(2-methoxycarbonylethyl)phosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a ligand in coordination chemistry, forming complexes with transition metals . These complexes can undergo further reactions, such as ligand exchange and redox reactions, depending on the specific conditions and reagents used . Major products formed from these reactions include metal-phosphine complexes, which have applications in catalysis and material science .
作用機序
The mechanism of action of tri(2-methoxycarbonylethyl)phosphine involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects . The molecular targets and pathways involved in these interactions depend on the specific metal complex and the biological system being studied .
類似化合物との比較
Tri(2-methoxycarbonylethyl)phosphine is similar to other phosphine compounds, such as tris(2-carboxyethyl)phosphine and tris(hydroxymethyl)phosphine . it has unique properties that make it more suitable for certain applications. For example, it has higher permeability compared to tris(2-carboxyethyl)phosphine, making it more effective in certain biological systems . Other similar compounds include tris(hydroxypropyl)phosphine and triphenylphosphine, which have different applications and properties .
特性
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYESORUFVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649684 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-17-8 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29269-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)






![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)



